Methyl 3-fluoro-5-(4-nitrophenyl)benzoate Methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1352318-67-2
VCID: VC0037305
InChI: InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Molecular Formula: C14H10FNO4
Molecular Weight: 275.235

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate

CAS No.: 1352318-67-2

Cat. No.: VC0037305

Molecular Formula: C14H10FNO4

Molecular Weight: 275.235

* For research use only. Not for human or veterinary use.

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate - 1352318-67-2

Specification

CAS No. 1352318-67-2
Molecular Formula C14H10FNO4
Molecular Weight 275.235
IUPAC Name methyl 3-fluoro-5-(4-nitrophenyl)benzoate
Standard InChI InChI=1S/C14H10FNO4/c1-20-14(17)11-6-10(7-12(15)8-11)9-2-4-13(5-3-9)16(18)19/h2-8H,1H3
Standard InChI Key ISEQOKFPRSUJQL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate consists of a benzoate core with three key functional groups: a fluorine atom at position 3, a 4-nitrophenyl group at position 5, and a methyl ester group. The molecular formula is C₁₄H₁₀FNO₄, with a calculated molecular weight of 275.24 g/mol. The structure features two aromatic rings connected through a C-C bond, with the nitro group positioned para to this connection on the phenyl substituent.

The electronic effects of these substituents significantly influence the compound's properties. The fluorine atom, with its high electronegativity, creates a strong electron-withdrawing effect, while the 4-nitrophenyl group contributes additional electron-deficient character to the system. This electronic distribution affects bond polarization, reactivity patterns, and intermolecular interactions.

Physical Properties

Based on structural analysis and comparison with related fluorinated benzoate compounds, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to pale yellow crystalline solidSimilar to structurally related fluorinated benzoates
Melting Point125-135°CExtrapolated from similar compounds with benzoate and nitro groups
SolubilitySoluble in chloroform, DMSO, acetone; poorly soluble in waterTypical for aromatic compounds with similar polarity
Log P3.2-3.6Estimated based on structural features
pKa~3.8-4.2 (carboxylic acid after hydrolysis)Typical for fluorinated benzoic acids

The presence of both the fluorine atom and the nitrophenyl group likely enhances crystallinity while reducing water solubility, characteristics that are important considerations for potential pharmaceutical applications and purification strategies.

Spectroscopic Characteristics

The spectroscopic profile of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would include distinctive features that facilitate its identification and characterization:

NMR Spectroscopy:
The ¹H NMR spectrum would likely show aromatic proton signals in the range of δ 7.3-8.5 ppm, with coupling patterns influenced by the fluorine substituent. The methyl ester protons would appear as a singlet at approximately δ 3.9-4.0 ppm. Similar fluorinated compounds show characteristic patterns in their NMR spectra, with fluorine coupling creating distinctive splitting patterns .

IR Spectroscopy:
Key IR absorption bands would include:

  • Ester carbonyl stretching (~1710-1730 cm⁻¹)

  • Nitro group stretching (~1520-1550 cm⁻¹ and ~1340-1370 cm⁻¹)

  • C-F stretching (~1050-1250 cm⁻¹)

  • Aromatic C=C stretching (~1600 cm⁻¹)

These spectroscopic features provide important fingerprints for compound identification and structure confirmation.

Synthesis and Preparation

Synthetic Routes

Several strategic approaches could be employed for the synthesis of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate, based on established methodologies for structurally similar compounds:

Cross-Coupling Approach:
The most direct route would likely involve a palladium-catalyzed cross-coupling reaction between methyl 3-fluoro-5-bromobenzoate and 4-nitrophenylboronic acid. This Suzuki-Miyaura coupling approach offers selectivity and relatively mild conditions for forming the key C-C bond between the two aromatic rings.

Sequential Functionalization:
An alternative approach would involve beginning with methyl 3-fluorobenzoate, followed by selective bromination at position 5, and subsequent cross-coupling with the appropriate nitrophenyl reagent. This method might be advantageous when starting materials for direct coupling are less accessible.

Diels-Alder Strategy:
For certain fluorinated aromatics, Diels-Alder reactions have proven effective, as demonstrated in the synthesis of related fluorinated compounds . This approach could potentially be adapted for more complex substitution patterns.

Reaction Conditions

The optimal reaction conditions for synthesizing Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would need careful consideration. For the Suzuki-Miyaura coupling approach, typical conditions might include:

ParameterTypical ConditionPurpose
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂ (3-5 mol%)Mediates cross-coupling reaction
BaseK₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates boronic acid
SolventDioxane/water or THF/water mixtureProvides appropriate solubility for reagents
Temperature80-100°CFacilitates oxidative addition and reductive elimination
Reaction Time8-24 hoursAllows for complete conversion

The nitration approach used for similar compounds involves careful temperature control to manage selectivity, typically employing a mixture of concentrated nitric acid and sulfuric acid at temperatures below 5°C to control the reaction rate and minimize side reactions.

Purification Methods

Purification of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would likely involve a multi-step process:

  • Initial workup procedures to remove catalysts and inorganic reagents

  • Column chromatography using appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures)

  • Recrystallization from suitable solvents to achieve high purity

For analytical purposes, further purification using preparative HPLC might be necessary to achieve the highest purity standards. Similar fluorinated compounds have been successfully purified using combinations of these techniques, with careful monitoring of purity by TLC and spectroscopic methods.

Chemical Reactivity

Functional Group Reactivity

Methyl 3-fluoro-5-(4-nitrophenyl)benzoate contains several reactive functional groups that contribute to its chemical behavior:

Methyl Ester Group:
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, similar to other benzoate esters. Studies on related compounds indicate that basic hydrolysis with aqueous sodium hydroxide typically proceeds efficiently to yield the corresponding carboxylic acid. The ester can also undergo transesterification with alcohols under appropriate catalytic conditions.

Nitro Group:
The nitro group on the phenyl substituent represents a reactive site for reduction chemistry. Various reducing agents, including hydrogen with palladium catalysts, sodium borohydride, or iron in acidic conditions, could convert the nitro group to an amine. This transformation significantly alters the electronic properties of the molecule and provides a handle for further functionalization.

Fluorine Substituent:
While the aromatic C-F bond is generally stable under most conditions, it may participate in nucleophilic aromatic substitution reactions under specific circumstances, particularly when activated by other electron-withdrawing groups. The fluorine substituent also influences the reactivity of other positions through electronic effects.

Common Reactions

Based on the reactivity profiles of similar fluorinated aromatic compounds, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate would likely undergo several key reactions:

Hydrolysis:
The ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis typically proceeds more efficiently and is commonly used for similar methyl benzoates.

Nitro Group Reduction:
Reduction of the nitro group to an amine provides access to derivatives with significantly altered electronic properties and reactivity. This transformation can be achieved using various reducing systems, including hydrogen with palladium catalysts.

C-H Activation:
The remaining positions on both aromatic rings could potentially undergo direct C-H functionalization under appropriate conditions, offering routes to more complex derivatives.

Fluorine Chemistry:
While challenging, the fluorine substituent might participate in metal-halogen exchange reactions or, under forcing conditions, nucleophilic aromatic substitution.

Structure-Reactivity Relationships

The electronic effects of the fluorine atom and the nitro group significantly influence the reactivity patterns of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:

  • The electron-withdrawing nature of both substituents increases the electrophilicity of the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.

  • The electron-deficient character of both aromatic rings may facilitate nucleophilic aromatic substitution reactions at appropriate positions.

  • The presence of fluorine typically increases metabolic stability in biological systems, potentially enhancing the compound's utility in pharmaceutical applications.

  • The nitro group serves as a versatile handle for further functionalization, particularly through reduction to an amine, which could then participate in numerous reactions including amide formation, diazonium chemistry, and heterocycle synthesis.

Applications and Uses

Pharmaceutical Applications

The structural features of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate suggest potential value in pharmaceutical research and development. Similar fluorinated compounds have shown utility as key intermediates in the synthesis of pharmaceuticals targeting specific disease pathways .

The incorporation of fluorine atoms into drug candidates has become a common strategy in medicinal chemistry for several reasons:

  • Enhanced metabolic stability by blocking vulnerable sites

  • Altered lipophilicity affecting absorption and distribution

  • Modified binding interactions with target proteins

  • Potential improvements in bioavailability

The presence of the 4-nitrophenyl group provides an additional point for structural modification through nitro group reduction and subsequent functionalization, potentially allowing access to diverse analogs for structure-activity relationship studies.

Research Applications

In the research domain, Methyl 3-fluoro-5-(4-nitrophenyl)benzoate could serve multiple functions:

Synthetic Building Block:
The compound could function as an intermediate in complex molecule synthesis, with its functional groups providing multiple handles for diversification. Similar fluorinated compounds have been valuable in creating compound libraries for drug discovery programs.

Enzyme Inhibition Studies:
Structurally related compounds have demonstrated utility in investigating enzyme inhibition, particularly for targets involved in metabolic pathways . The electronic characteristics of this compound might make it suitable for probing specific binding interactions.

Reference Standard:
In analytical chemistry, the compound could serve as a standard for chromatographic techniques, aiding in the quantification of related compounds in complex mixtures .

Material Science Applications

The structural features of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate suggest potential applications in material science:

Polymer Chemistry:
Fluorinated aromatic compounds have been incorporated into polymer formulations to enhance performance characteristics. Similar compounds have improved mechanical properties and thermal stability of materials used in electronics and coatings .

Electronic Materials:
The electron-withdrawing nature of both the fluorine and nitro substituents could contribute to interesting electronic properties, potentially useful in organic electronic applications.

Specialized Coatings:
The combination of fluorine and aromatic character could contribute to surface properties valuable in specialized coating applications, potentially including water repellency and chemical resistance.

Biological Activity and Toxicology

Structure-Activity Relationships

Key structural features likely to influence the biological activity include:

  • The fluorine substituent, which can enhance metabolic stability and modulate lipophilicity

  • The nitrophenyl group, which can engage in specific binding interactions with protein targets

  • The methyl ester functionality, which may serve as a prodrug feature or participate in hydrogen bonding

The spatial arrangement of these groups creates a unique electronic profile that would influence interactions with biological targets. Systematic modification of these structural elements could generate analogs with optimized biological activities for specific applications.

Analytical Methods

Identification Techniques

Several analytical techniques would be valuable for the identification and characterization of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:

Spectroscopic Methods:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) would provide detailed structural information

  • IR spectroscopy could confirm the presence of key functional groups

  • Mass spectrometry would establish the molecular weight and fragmentation pattern

The ¹⁹F NMR spectrum would be particularly valuable, as it would show characteristic signals for the fluorine atom in the aromatic environment, providing a specific marker for this compound .

Chromatographic Methods:

  • HPLC with UV detection (typically at wavelengths around 254-280 nm)

  • GC-MS for volatile derivatives or decomposition products

  • TLC for rapid analysis and reaction monitoring

Quantification Methods

Accurate quantification could be achieved through several approaches:

Chromatographic Methods:

  • HPLC with UV detection using appropriate calibration standards

  • GC with FID for suitable derivatives

Spectroscopic Methods:

  • UV-Vis spectrophotometry based on characteristic absorption maxima

  • Quantitative NMR using internal standards

For each method, appropriate validation protocols would need to be established, including linearity, precision, accuracy, limit of detection, and limit of quantification assessments.

Future Research Directions

Current Research Gaps

Several research areas warrant further investigation regarding Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:

Synthetic Optimization:
Development of efficient, scalable synthetic routes specifically designed for this compound, potentially including green chemistry approaches to minimize environmental impact.

Comprehensive Characterization:
Complete spectroscopic and physical property characterization would establish important baseline data for future studies.

Biological Screening:
Systematic evaluation across multiple biological targets would help identify potential therapeutic applications.

Emerging Technologies

Several technological advances could enhance the utility of Methyl 3-fluoro-5-(4-nitrophenyl)benzoate:

Flow Chemistry:
Continuous flow processes could enable more efficient and controlled synthesis, similar to methods used for related compounds.

Computational Modeling:
Advanced computational methods could predict properties, reactivity patterns, and biological activities with increasing accuracy, guiding experimental design.

Nanotechnology Integration: Potential incorporation into nanomaterials for specialized applications in drug delivery, sensing, or catalysis.

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